molecular formula C14H13F3N2O2 B3196912 4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde CAS No. 1001519-27-2

4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde

Cat. No. B3196912
M. Wt: 298.26 g/mol
InChI Key: IEVOUVPXVZWHOE-UHFFFAOYSA-N
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Description

This compound, also known as 4-Methoxy-3-(trifluoromethyl)benzaldehyde, is a unique chemical provided to early discovery researchers . It has an empirical formula of C9H7F3O2 and a molecular weight of 204.15 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound includes a methoxy group (OCH3), a trifluoromethyl group (CF3), and a benzaldehyde group (C6H5CHO) . The exact 3D structure was not found in the search results.


Physical And Chemical Properties Analysis

This compound is a solid . It has an empirical formula of C9H7F3O2 and a molecular weight of 204.15 . The exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Heterocyclic Compound Synthesis

A study by Gomaa and Ali (2020) discusses the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives as a building block for synthesizing heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others, showcasing its potential in synthesizing diverse heterocyclic structures that are pivotal in pharmaceutical research and development (Gomaa & Ali, 2020).

Antioxidant Properties

Research on chromones (1-benzopyran-4-ones) indicates their significant antioxidant properties, which can neutralize active oxygen and cut off free radicals, thereby inhibiting cell impairment. This suggests potential applications in developing therapeutic agents against diseases caused by oxidative stress (Yadav, Parshad, Manchanda, & Sharma, 2014).

Catalytic Oxidation of Lignins

Tarabanko and Tarabanko (2017) discuss the catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde. The process' efficiency and selectivity in producing these compounds from lignin highlight the potential for sustainable chemical production processes, providing insights into the broader applications of catalytic reactions in organic synthesis (Tarabanko & Tarabanko, 2017).

Redox Mediators in Organic Pollutant Treatment

Husain and Husain (2007) review the application of redox mediators in treating organic pollutants using oxidoreductive enzymes. This approach is promising for the remediation of recalcitrant compounds in wastewater, suggesting potential applications of similar compounds in environmental biotechnology (Husain & Husain, 2007).

Antimicrobial and Anti-inflammatory Applications

Kaur, Kumar, and Gupta (2015) discuss the significance of trifluoromethylpyrazoles, specifically highlighting their anti-inflammatory and antibacterial properties. The structural placement of the trifluoromethyl group significantly influences the activity profile, suggesting that compounds with similar structural features could have potential therapeutic applications (Kaur, Kumar, & Gupta, 2015).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Acute Tox. 4 Oral, Aquatic Chronic 3, and Skin Sens. 1 . Precautions should be taken to avoid breathing dust and contact with skin and eyes .

properties

IUPAC Name

4-methoxy-3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-9-5-13(14(15,16)17)18-19(9)7-11-6-10(8-20)3-4-12(11)21-2/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVOUVPXVZWHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(C=CC(=C2)C=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138306
Record name 4-Methoxy-3-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde

CAS RN

1001519-27-2
Record name 4-Methoxy-3-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001519-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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